molecular formula C26H30N4O2 B2742125 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1116045-19-2

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Numéro de catalogue B2742125
Numéro CAS: 1116045-19-2
Poids moléculaire: 430.552
Clé InChI: VXDTWBBVVBJXAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provides ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of certain kinases .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. For instance, the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .

Applications De Recherche Scientifique

Preclinical Pharmacology and Pharmacokinetics

The preclinical pharmacodynamic and pharmacokinetic properties of compounds similar to the specified chemical have been extensively studied. For example, CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrates high binding affinity specific to GluN2B, indicating its potential therapeutic application in treating major depressive disorder. This research underscores the importance of understanding a compound's receptor occupancy to guide dose selection in clinical trials, emphasizing the compound's safety profile and clinically relevant peak plasma exposure (Garner et al., 2015).

Sigma Receptor Scintigraphy

Sigma receptors, overexpressed on breast cancer cells, have been targeted for imaging primary breast tumors in humans. Studies involving compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) demonstrate the potential of similar compounds to noninvasively assess tumor proliferation, contributing to the diagnostic process of primary breast cancer (Caveliers et al., 2002).

Environmental and Health Impact Studies

Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the significance of assessing chemical exposure levels and their potential health impacts. These studies provide critical insights into public health policies concerning the regulation and use of chemical compounds, indicating the widespread chronic exposure to such chemicals among children and suggesting a need for more stringent control measures (Babina et al., 2012).

Exploring Mechanisms of Drug Action and Metabolism

Research on the metabolic fate of therapeutic compounds, such as irinotecan, emphasizes the role of glucuronidation in mitigating treatment-related side effects like diarrhea. Such studies are crucial for developing strategies to improve therapeutic indices by modulating drug metabolism pathways, offering a glimpse into the complex interactions between drug metabolism and therapeutic efficacy or toxicity (Gupta et al., 1994).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not available, similar compounds have been found to inhibit Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds are ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of PKB .

Propriétés

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-3-20-8-10-23(11-9-20)32-25-16-24(28-18-29-25)30-14-12-22(13-15-30)26(31)27-17-21-6-4-19(2)5-7-21/h4-11,16,18,22H,3,12-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDTWBBVVBJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.